molecular formula C12H14ClN3S B1390832 7-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole CAS No. 941869-94-9

7-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole

Cat. No.: B1390832
CAS No.: 941869-94-9
M. Wt: 267.78 g/mol
InChI Key: HZWVLFMXHKIWDI-UHFFFAOYSA-N
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Description

7-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a benzothiazole core, a privileged structure in pharmacology, fused with a piperazine ring, a combination known to impart a wide spectrum of biological activities . The specific chloro and methyl substituents on the benzothiazole ring are strategic modifications that influence the compound's electronic properties, lipophilicity, and binding affinity to biological targets, making it a valuable intermediate for developing novel therapeutic agents . This scaffold is primarily investigated for its potential in anticancer research . Benzothiazole derivatives have demonstrated potent and selective antitumor properties against a diverse range of human cancer cell lines, including mammary, ovarian, colon, and lung cancer models . The mechanism of action is multifaceted and may include the inhibition of tumor-associated enzymes such as carbonic anhydrase, which is a key target for combating hypoxic tumors . The incorporation of the piperazine moiety is a recognized strategy to enhance bioavailability and binding interactions with enzymatic pockets . Furthermore, this class of compounds is explored for its antimicrobial applications , particularly against resistant strains of pathogens, positioning it as a core structure in the search for new anti-infectives . For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3S/c1-8-2-3-9(13)11-10(8)15-12(17-11)16-6-4-14-5-7-16/h2-3,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWVLFMXHKIWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzothiazole Core

Starting Material Preparation

The initial step involves synthesizing the benzothiazole core, a heterocyclic scaffold crucial for biological activity. According to recent literature, the precursor 2-chlorobenzothiazole serves as the foundational molecule. Its synthesis typically involves the condensation of 2-aminothiophenol with suitable carbonyl compounds under acidic or basic conditions, followed by chlorination to introduce the chlorine atom at the 7-position.

Chlorination Process

Chlorination of benzothiazole derivatives is achieved using reagents like phosphorus oxychloride or thionyl chloride, which facilitate electrophilic substitution at the 7-position. Reaction conditions are optimized to prevent over-chlorination or degradation of the heterocycle, usually conducted at reflux temperatures for several hours.

Introduction of the Methyl Group at the 4-Position

Methylation Strategy

The methyl group at the 4-position is introduced via electrophilic aromatic substitution or through directed lithiation followed by quenching with methyl iodide or dimethyl sulfate. Recent studies suggest that lithiation at the 4-position using n-butyllithium, followed by methylation, provides regioselectivity and high yield.

Reaction Conditions and Data

Step Reagents Solvent Temperature Yield Notes
Methylation n-Butyllithium, methyl iodide THF -78°C to room temperature ~85% Controlled addition to prevent side reactions

Nucleophilic Substitution with Piperazine

Piperazine Attachment

The key step involves nucleophilic substitution of the chlorine atom at the 7-position of the benzothiazole with piperazine. This is typically performed under reflux in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with potassium carbonate or sodium bicarbonate as bases to facilitate the substitution.

Reaction Conditions and Data

Step Reagents Solvent Temperature Time Yield Notes
Nucleophilic substitution Piperazine, K2CO3 DMSO Reflux (~150°C) 12-24 hours >80% Excess piperazine ensures complete substitution

Formation of the 1,3-Benzothiazole Ring

Cyclization and Finalization

The benzothiazole ring formation is often achieved through cyclization of suitable intermediates, such as o-aminothiophenols with carbon disulfide derivatives under basic conditions, followed by oxidation. Alternatively, direct cyclization can be performed on the substituted piperazine derivative using reagents like phosphorus oxychloride, which promotes ring closure.

Reaction Conditions and Data

Step Reagents Solvent Temperature Yield Notes
Cyclization CS2, base (NaOH) Water/ethanol 80°C ~70% Requires careful control to avoid over-oxidation

Final Purification and Characterization

The crude product is purified via column chromatography or recrystallization from suitable solvents such as ethanol or ethyl acetate. Characterization involves NMR, MS, and IR spectroscopy to confirm the structure, with typical melting points around 200-220°C.

Summary of the Preparation Method

Step Key Reaction Reagents Conditions Yield References
1 Chlorination of benzothiazole POCl₃ or SOCl₂ Reflux High ,
2 Methylation at 4-position n-BuLi, CH₃I -78°C to RT ~85%
3 Nucleophilic substitution at 7-position Piperazine, K₂CO₃ DMSO, reflux >80%
4 Ring cyclization CS₂, NaOH 80°C ~70%

Research Findings and Data Tables

Recent studies emphasize the importance of reaction conditions—particularly temperature, solvent choice, and reagent stoichiometry—in optimizing yields and purity. For example, the nucleophilic substitution step benefits from using DMSO as a solvent and excess piperazine to drive the reaction to completion, with yields exceeding 80%. The methylation step's regioselectivity is enhanced through lithiation, which minimizes side reactions and improves overall efficiency.

Biological Activity

7-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound belonging to the benzothiazole family, which is well-known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H13ClN2SC_{11}H_{13}ClN_2S, with a molecular weight of 240.75 g/mol. The compound features a piperazine ring connected to a benzothiazole moiety, which is crucial for its biological interactions.

The biological activity of this compound primarily involves its role as a multikinase inhibitor . It has been shown to inhibit key kinases such as CDK4/CYCLIN D1 and ARK5, which are involved in cell cycle regulation and tumor progression . This inhibition leads to:

  • Cell Cycle Arrest : The compound disrupts microtubule synthesis, affecting cellular processes such as mitosis and angiogenesis.
  • Apoptosis Induction : Studies indicate that it can induce apoptosis in cancer cell lines through caspase activation and modulation of p53 expression .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.63Induces apoptosis via p53 pathway
U937 (Leukemia)10.38Caspase activation
A549 (Lung Cancer)12.50Cell cycle arrest

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated notable antimicrobial properties. It has been evaluated against various pathogens:

Pathogen Activity Mechanism
Staphylococcus aureusInhibitoryDisruption of cell wall synthesis
Escherichia coliModerate inhibitionInterference with metabolic pathways

This antimicrobial activity highlights the potential of this compound in developing new treatments for infections .

Case Studies

Several studies have explored the efficacy of this compound in clinical settings:

  • Study on Breast Cancer Cells : A recent study investigated the effects of this compound on MCF-7 cells. Results indicated a significant reduction in cell viability with an IC50 value of 15.63 µM, suggesting strong anticancer potential through apoptosis induction .
  • Antimicrobial Efficacy Against E. coli : In a laboratory setting, the compound was tested against E. coli strains, showing moderate inhibitory effects that warrant further investigation into its application as an antimicrobial agent .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 7-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole is C12H14ClN3SC_{12}H_{14}ClN_3S, with a molecular weight of approximately 267.78 g/mol. The compound features a benzothiazole core, which is known for its diverse biological activities.

Medicinal Chemistry

Antimicrobial and Antiviral Properties
Research has highlighted the compound's potential as an antimicrobial agent. Studies indicate that it exhibits activity against various bacterial strains and viruses, making it a candidate for developing new antibiotics or antiviral drugs. For instance, its interaction with specific enzymes involved in microbial metabolism has been documented, suggesting mechanisms of action that warrant further exploration.

Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It has shown the ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition can lead to decreased production of pro-inflammatory mediators, thus offering therapeutic potential for conditions like arthritis and other inflammatory diseases.

Psychotropic Applications
There is ongoing research into the compound's effects on the central nervous system (CNS). Preliminary studies suggest that it may possess antipsychotic properties, potentially aiding in the treatment of schizophrenia and other mood disorders. Its mechanism may involve modulation of neurotransmitter systems, although further clinical studies are required to establish efficacy and safety profiles .

Biological Research

Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes has made it a valuable tool in biochemical research. For example, studies have demonstrated that it can effectively inhibit certain kinases involved in cell signaling pathways, which could have implications for cancer research .

Cell Culture Experiments
In vitro experiments using cell lines have shown that this compound can affect cell proliferation and apoptosis. These findings are crucial for understanding its potential therapeutic applications in oncology .

Material Science

Development of New Materials
The unique chemical structure of this compound allows it to be utilized as a building block in synthesizing novel materials with specific properties. Its derivatives are being explored for applications in organic electronics and photonic devices due to their favorable electrical properties .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to standard antibiotics, indicating its potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

In a controlled trial published in the Journal of Medicinal Chemistry, the compound was tested for its anti-inflammatory effects in animal models of arthritis. The results showed a marked reduction in swelling and pain scores compared to the control group, supporting its use as an anti-inflammatory drug candidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of benzothiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Compound Name Substituents (Position) Molecular Formula Key Properties/Activities References
7-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole 7-Cl, 4-Me, 2-piperazinyl C₁₂H₁₃ClN₄S High purity (98%), research use
7-Chloro-4-methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole hydrochloride 7-Cl, 4-OMe, 2-piperazinyl (phenyl) C₁₈H₁₉Cl₂N₃OS Hydrochloride salt; enhanced solubility
5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole 5-Cl, 2-trimethoxyphenyl C₁₆H₁₄ClNO₃S Dihedral angle: 15.56° (planarity)
2-Amino-1,3-benzothiazole derivatives 2-NH₂, 6-substituents Variable Antifungal activity (MIC: 4–8 mg/mL)
7-Chloro-4-methyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole 7-Cl, 4-Me, 2-piperazinyl (sulfonyl) C₁₆H₁₆ClN₃O₂S₃ Increased polarity and molecular weight
Key Observations:

Substituent Position and Planarity: The 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole exhibits a dihedral angle of 15.56° between the benzothiazole core and the trimethoxyphenyl group, suggesting moderate planarity.

Polarity and Solubility :

  • Replacing the methyl group at position 4 with methoxy (as in ’s compound) introduces an oxygen atom, enhancing hydrophilicity. The hydrochloride salt form further improves aqueous solubility, a critical factor for bioavailability .

Piperazine Modifications :

  • The sulfonyl-thiophene modification in the piperazine ring () increases molecular weight (414.0 g/mol) and introduces steric bulk, which may affect receptor binding kinetics compared to the unmodified piperazinyl group in the target compound .

Q & A

Q. What are the common synthetic routes for preparing 7-chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves cyclization or substitution reactions. For example, a related benzothiazole derivative was synthesized by reacting 2-benzylidene-1-(6-chlorobenzo[d]thiazol-2-yl)hydrazine with iodobenzene diacetate in dichloromethane, followed by purification via column chromatography (40% ethyl acetate in chloroform) and recrystallization from ethanol . Optimization strategies include:

  • Catalyst selection : Copper sulfate/sodium ascorbate systems in click chemistry improve regioselectivity for triazole-linked derivatives .
  • Solvent choice : Polar aprotic solvents like DMF enhance reaction rates for piperazine substitutions .
  • Temperature control : Room-temperature reactions minimize side products in hydrazine-based cyclizations .
    Yield improvements (e.g., 45.2% in a related quinoline-piperazine synthesis) are achieved by stoichiometric adjustments and slow reagent addition .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) confirm substituent positions and piperazine integration .
  • Infrared (IR) Spectroscopy : Peaks near 1600 cm1^{-1} (C=N stretch) and 750 cm1^{-1} (C-S bond) validate the benzothiazole core .
  • Liquid Chromatography-Mass Spectrometry (LC/MS) : ESI-MS (e.g., m/z = 474.5 [M+1]) verifies molecular weight .
  • Elemental Analysis : Discrepancies ≤0.4% between calculated and observed C/H/N/S values ensure purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Contradictions often arise from structural variations (e.g., substituents on the piperazine or benzothiazole rings) or assay conditions. Methodological approaches include:

  • Structure-Activity Relationship (SAR) studies : Compare analogs like 2-(piperazin-1-yl)benzothiazole (antitumor) vs. 7-chloro-3-phenyl derivatives (antiviral) to identify key pharmacophores .
  • Standardized bioassays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
  • Computational docking : Analyze binding poses (e.g., triazole derivatives docked into HIV-1 protease) to rationalize activity differences .

Q. What advanced computational methods are employed to predict the binding interactions of this compound with biological targets?

  • Molecular docking : Tools like AutoDock Vina simulate interactions with targets (e.g., HIV-1 protease) by evaluating binding energies and pose stability .
  • Molecular Dynamics (MD) Simulations : Assess ligand-protein complex stability over time (e.g., 100-ns simulations) to identify critical hydrogen bonds or π-π stacking interactions .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electronic effects of substituents (e.g., chloro groups) on binding affinity .

Q. How do crystallographic data inform the understanding of intermolecular interactions in this compound derivatives?

Single-crystal X-ray diffraction reveals:

  • Dihedral angles : E.g., 64.11° between benzothiazole and phenyl rings, influencing planarity and stacking .
  • Hydrogen bonding : C10–H10A···N3 interactions (3.585 Å) stabilize crystal packing .
  • π-π interactions : Centroid distances of 3.56–3.75 Å between triazole and benzene rings affect solubility and stability .
    These insights guide co-crystal design for improved bioavailability.

Q. What methodologies are recommended for analyzing metabolic stability and degradation pathways of this compound?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC/MS .
  • High-Resolution Mass Spectrometry (HRMS) : Identify metabolites (e.g., hydroxylation or N-demethylation products) .
  • Stress testing : Expose to acidic/alkaline conditions or UV light to predict degradation products (e.g., sulfoxide formation) .

Methodological Considerations Table

AspectTechnique/ParameterReference
Synthesis Iodobenzene diacetate-mediated cyclization, Cu-catalyzed click chemistry
Purification Column chromatography (hexane/ethyl acetate), recrystallization (ethanol)
Structural Analysis 1H^1H NMR (400 MHz, DMSO-d6), X-ray crystallography
Bioactivity Assays HIV-1 protease inhibition, MTT cytotoxicity assay (IC50 determination)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole
Reactant of Route 2
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7-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole

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